molecular formula C7H6N2S B072588 1,3-Benzothiazol-5-amine CAS No. 1123-93-9

1,3-Benzothiazol-5-amine

Cat. No. B072588
CAS RN: 1123-93-9
M. Wt: 150.2 g/mol
InChI Key: UJZYHMZRXGNDFB-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-5-amine is a benzothiazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

  • The synthesis of 2-(4-aminophenyl)benzothiazoles, closely related to 1,3-Benzothiazol-5-amine, involves complex processes that include acetylation and oxidation as main metabolic transformations (Chua et al., 1999).

Molecular Structure Analysis

  • Structural analysis of benzothiazole derivatives, including 1,3-Benzothiazol-5-amine, can be performed using techniques like IR, NMR, and X-ray crystallography. These techniques help in determining the stability and conformation of the compounds (Yıldırım et al., 2006).

Chemical Reactions and Properties

  • Benzothiazoles, including 1,3-Benzothiazol-5-amine, undergo various chemical reactions such as condensation, cycloaddition, and Schiff base formation, leading to a wide range of derivatives with diverse properties (Erdogan, 2018).

Physical Properties Analysis

  • The physical properties of 1,3-Benzothiazol-5-amine derivatives can be characterized by elemental analysis, spectroscopic techniques, and crystalline structure determination. These properties are crucial in understanding the compound's stability and reactivity (Dong et al., 2002).

Chemical Properties Analysis

  • The chemical properties of benzothiazole derivatives are influenced by their molecular structure. Factors such as the presence of substituents on the benzothiazole ring significantly affect their reactivity and biological activity (Ouyang et al., 2012).

Scientific Research Applications

1. Anti-Tubercular Compounds

  • Application : Benzothiazole derivatives have been synthesized for use as anti-tubercular compounds .
  • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
  • Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis when compared with the standard reference drugs .

2. Anticancer and Antiinflammatory Agents

  • Application : Benzothiazole derivatives have been synthesized as potential anticancer and antiinflammatory agents .
  • Methods : The compounds were characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS) and high performance liquid chromatography (HPLC). The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
  • Results : The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

3. Vulcanization Accelerators

  • Application : The benzothiazole ring system is widely used as vulcanization accelerators .

4. Antioxidants

  • Application : Benzothiazole derivatives are used as antioxidants .

5. Plant Growth Regulators

  • Application : Benzothiazole derivatives are used as plant growth regulators .

6. Antioligomer Activity

  • Application : Benzothiazole derivatives have been used to inhibit protein aggregation .
  • Methods : Photoreactive cross-linking assay (PICUP) was utilized to detect antioligomer activity .
  • Results : 5-NBA (at low micromolar concentration) and compound 13 (at high concentration) were found to be the most promising in reducing oligomerization .

7. Antiviral Agents

  • Application : Benzothiazole derivatives have been developed as potential antiviral agents .
  • Methods : The structure-activity relationships and lead optimization of benzothiazole-based antiviral agents were studied .
  • Results : The review highlighted 64 potential novel lead molecules that could be used against emerging viral diseases .

8. Enzyme Inhibitors

  • Application : Benzoylthiophenes, which are derivatives of benzothiazole, are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

9. Fluorescence Materials

  • Application : Benzothiazole derivatives are used in the development of fluorescence materials .

10. Electroluminescent Devices

  • Application : Benzothiazole derivatives are used in the manufacture of electroluminescent devices .

11. Dyes

  • Application : Benzothiazole derivatives are used in the production of dyes such as thioflavin .

12. Arsenic Detection

  • Application : A benzothiazole derivative is suggested as a dye for arsenic detection .

13. Antibacterial Agents

  • Application : Benzothiazole derivatives have been developed as potential antibacterial agents .
  • Methods : The synthesis, structure-activity relationship (SAR) and mechanism of action studies of benzothiazole derivatives as antibacterial agents were analyzed .
  • Results : Among the studied compounds, one indicated excellent antibacterial activity against E. coli and P. aeruginosa, even more than the reference drug ciprofloxacin .

14. Antidiabetic Agents

  • Application : Benzothiazole derivatives have been developed as potential antidiabetic agents .

15. Anticonvulsant Agents

  • Application : Benzothiazole derivatives have been developed as potential anticonvulsant agents .

16. Imaging Reagents

  • Application : Benzothiazole derivatives are used as imaging reagents .

Safety And Hazards

1,3-Benzothiazol-5-amine may cause eye irritation and skin irritation . It may be harmful if swallowed or if absorbed through the skin . It is recommended to keep it in a dark place, sealed in dry, at 2-8°C .

Future Directions

Benzothiazoles have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of synthetic processes is one of the most significant problems facing researchers . Future research may focus on developing new drugs and materials and new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZYHMZRXGNDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149988
Record name Benzothiazol-5-amine
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-5-amine

CAS RN

1123-93-9
Record name 5-Benzothiazolamine
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Record name Benzothiazol-5-amine
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Record name 5-Benzothiazolamine
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Record name Benzothiazol-5-amine
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Synthesis routes and methods I

Procedure details

To a solution of SnCl2 (7.0 g, 8.8 mmol) and 14 mL of con.HCl was added 5-nitrobenzothiazole (0.65 g, 3.6 mmol) in a portion and resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.47 g, 3.2 mmol, 89%) which was identified as the amine (>95% pure)and subjected to the following reaction without further purification.
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

Synthesis routes and methods II

Procedure details

5-Nitrobenzo[d]thiazole (150 mg) was dissolved in THF (20 mL) at 0° C. and AcOH (1 mL) was added followed by Zinc dust (1.65 g). Mixture was stirred at RT for 1 h and was filtered on silica pad (rinsed with EtOAc). Solvent was evaporated, residue was diluted with NaHCO3 and extracted with EtOAc. Organic phases was dried, filtered and evaporated to give benzo[d]thiazol-5-amine.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.65 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3.46 g of 5-nitrobenzothiazole and 15.7 g of stannous chloride dihydrate in 55 mL of 2-propanol is heated to reflux for 3 hours. The cooled reaction mixture is poured into 150 mL of ice/water and neutralized to pH 7 using solid sodium hydroxide. The mixture is extracted with ethyl acetate (3×50 mL). The combined organic layers are dried over sodium sulfate, filtered through a short pad of silica gel, and rotary evaporated to provide 2.45 g of 5-aminobenzothiazole as a yellow-brown solid.
Quantity
3.46 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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